molecular formula C23H26O3 B1677640 Phenothrin CAS No. 26002-80-2

Phenothrin

Cat. No. B1677640
CAS RN: 26002-80-2
M. Wt: 350.4 g/mol
InChI Key: SBNFWQZLDJGRLK-UHFFFAOYSA-N
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Description

Phenothrin, also known as sumithrin and d-phenothrin, is a synthetic pyrethroid that is primarily used to kill adult fleas and ticks . It has also been used to kill head lice in humans . d-Phenothrin is used as a component of aerosol insecticides for domestic use .


Molecular Structure Analysis

Phenothrin has a molecular formula of C23H26O3 . Its average mass is 350.451 Da and its monoisotopic mass is 350.188202 Da .


Chemical Reactions Analysis

Phenothrin can kill insects by direct contact or if they eat it . It disrupts their normal nervous system function . It is less toxic to mammals due to their higher body temperature, larger body size, and lower sensitivity to the chemical .


Physical And Chemical Properties Analysis

Phenothrin is a colorless to yellow-brown liquid . It has a molecular weight of 350.45 and is soluble in DMSO .

Scientific Research Applications

Insecticide in Homes and Gardens

  • Application Summary : Phenothrin is a synthetic pyrethroid used in a variety of products to control a wide range of insects . It is used in homes, commercial settings, gardens, and pet products .
  • Methods of Application : Phenothrin can be formulated in insecticide products as aerosols, liquid sprays, and dusts . It can also be used in products applied by aircraft or truck-mounted sprayers for mosquito control .
  • Results or Outcomes : Phenothrin works by disrupting the normal function of the insect’s nervous system, leading to their death .

Treatment of Head Lice in Humans

  • Application Summary : Phenothrin is used to kill head lice in humans .
  • Results or Outcomes : While Phenothrin has been used effectively to treat head lice, studies conducted in Paris and the United Kingdom have shown widespread resistance to Phenothrin .

Biodegradation Research

  • Application Summary : Research has been conducted into the biodegradation of Phenothrin, specifically looking at a strain of Pseudomonas fulva that can degrade Phenothrin .
  • Methods of Application : The research involved isolating the strain from active sludge and testing its ability to degrade Phenothrin under various conditions .
  • Results or Outcomes : The strain was found to be able to completely degrade Phenothrin at a concentration of 50 mg/L in 72 hours . This research could have implications for the bioremediation of environments contaminated with Phenothrin .

Mosquito Control

  • Application Summary : Phenothrin is used in mosquito control programs . It can be used in products applied by aircraft or truck-mounted sprayers .
  • Methods of Application : The specific method of application can vary depending on the product, but it generally involves spraying the product in areas where mosquitoes are prevalent .
  • Results or Outcomes : Phenothrin can effectively kill mosquitoes, helping to control their populations and reduce the spread of mosquito-borne diseases .

Flea and Tick Control in Pets

  • Application Summary : Phenothrin is used in pet products to control fleas and ticks .
  • Methods of Application : The specific method of application can vary depending on the product, but it generally involves applying the product to the pet’s fur or skin .
  • Results or Outcomes : Phenothrin can effectively kill fleas and ticks on pets, helping to protect them from these pests .

Commercial and Industrial Settings

  • Application Summary : Phenothrin is used in commercial and industrial settings, including aircraft, railroad cars, ships, trailers, and medical institutions .
  • Methods of Application : The specific method of application can vary depending on the setting and the product, but it generally involves spraying or dusting the product in areas where insect control is needed .
  • Results or Outcomes : Phenothrin can effectively control a wide range of insects in these settings, helping to maintain hygiene and prevent the spread of insect-borne diseases .

Use in Aerosol Insecticides

  • Application Summary : Phenothrin is used as a component of aerosol insecticides for domestic use .
  • Methods of Application : The insecticide is typically sprayed in areas where insect control is needed .
  • Results or Outcomes : Phenothrin in aerosol form can effectively control a wide range of insects, providing a convenient method for insect control in homes .

Use in Animal Kennels

  • Application Summary : Phenothrin is used in animal kennels to control pests .
  • Methods of Application : The specific method of application can vary depending on the product, but it generally involves spraying or dusting the product in areas where insect control is needed .
  • Results or Outcomes : Phenothrin can effectively control a wide range of insects in these settings, helping to maintain hygiene and prevent the spread of insect-borne diseases .

Use in Medical Institutions

  • Application Summary : Phenothrin is used in medical institutions for pest control .
  • Methods of Application : The specific method of application can vary depending on the setting and the product, but it generally involves spraying or dusting the product in areas where insect control is needed .
  • Results or Outcomes : Phenothrin can effectively control a wide range of insects in these settings, helping to maintain hygiene and prevent the spread of insect-borne diseases .

Safety And Hazards

Phenothrin is extremely toxic to bees and aquatic life . Long-term exposure to Phenothrin has been linked to an increased risk of liver cancer in rats and mice . It remains poisonous to cats and dogs, with seizures and deaths being reported due to poisoning . When Phenothrin gets on the skin, it can cause skin sensations like tingling, itching, burning, or numbness at that spot .

properties

IUPAC Name

(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3
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InChI Key

SBNFWQZLDJGRLK-UHFFFAOYSA-N
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Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C
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Molecular Formula

C23H26O3
Record name PHENOTHRIN
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DSSTOX Substance ID

DTXSID7032688
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Molecular Weight

350.4 g/mol
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Physical Description

Phenothrin is a pale yellow to yellow-brown liquid. Non corrosive. Used as an insecticide., Pale-yellow to yellow-brown liquid; [CAMEO], PALE YELLOW-TO-YELLOW-BROWN LIQUID.
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Boiling Point

>290 °C
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Solubility

Soluble in xylene and acetone, In methanol, >5.0 g/mL; hexane, >4.96 g/mL at 25 °C, In water, <9.7 ug/L at 25 °C, Solubility in water: none
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Density

1.06 at 20 °C, Relative density (water = 1): 1.06
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Vapor Pressure

0.00000014 [mmHg], 1.43X10-7 mm Hg at 21 °C, Vapor pressure, Pa at 20 °C:
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Mechanism of Action

Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, Some synthetic pyrethroids given intravenously to rats cause either tremor (T-syndrome) or choreoathetosis with salivation (CS-syndrome). However, d-phenothrin (>600 mg/kg body weight) injected intravenously into the lateral tail vein caused neither T-syndrome nor CS syndrome, due to its very low acute toxicity. From a study involving intracerebral dosing with [1R,cis]- or [1R, trans]-phenothrin in mice, both compounds were classified as Type I pyrethroids based on the occurrence of tremors and on neurophysiological studies in cockroach cercal sensory nerves., The effects of 4 different pyrethroid insecticides on sodium channel gating in internally perfused, cultured mouse neuroblastoma cells (N1E-115) were studied using the suction pipette, voltage clamp technique. Pyrethroids increased the amplitude of the sodium current, sometimes by more than 200%. Activation of the sodium current occurred at more hyperpolarized potentials than under control conditions. The declining phase of the sodium current during depolarization was markedly slowed down and after repolarization of the membrane a large, slowly decaying sodium tail current developed. Pyrethroids did not affect the sodium current reversal potential, steady-state sodium inactivation or recovery from sodium channel inactivation. The amplitude of the pyrethroid-induced slow tail current was always proportional to the sodium current at the end of the preceding depolarizing pulse. The rate of decay of the slow tail current strongly depended on pyrethroid structure and increased in the order deltamethrin, cyphenothrin, fenfluthrin and phenothrin. The rate of decay further depended on membrane potential and temperature. Below -85 m V the instantaneous current-voltage relationship of the slow tail current showed a negative slope conductance. The tail current decayed more slowly at low temperatures. Arrhenius plots indicated that the relaxation of open sodium channels to a closed state involved a higher energy barrier for pyrethroid-affected than for normal channels. The energy barrier was higher after deltamethrin than after the non-cyano pyrethroid fenfluthrin. It is concluded that in mammalian neuronal membrane pyrethroids selectively reduce the rate of closing of sodium channels both during depolarization and after repolarization of the nerve membrane., The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (eg, permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, For more Mechanism of Action (Complete) data for PHENOTHRIN (11 total), please visit the HSDB record page.
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Product Name

Phenothrin

Color/Form

Colorless liquid, Pale yellow to yellow-brown clear liquid

CAS RN

26002-80-2, 51186-88-0, 188023-86-1
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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